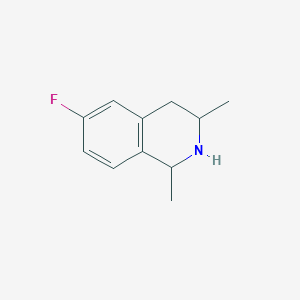![molecular formula C11H16ClNO B13298473 4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13298473.png)
4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol is an organic compound that belongs to the class of secondary amines and alcohols It features a 4-chlorophenyl group attached to a butan-2-ol backbone through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-chlorobenzylamine with 2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the secondary amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to improve the reaction rate and selectivity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-{[(4-Chlorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 4-{[(4-Chlorophenyl)methyl]amino}butane.
Substitution: Formation of derivatives with substituted phenyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or act as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)methyl]amino}butan-2-ol
- 4-{[(4-Fluorophenyl)methyl]amino}butan-2-ol
- 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol
Uniqueness
4-{[(4-Chlorophenyl)methyl]amino}butan-2-ol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold for the development of new chemical entities with specific desired properties.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-9(14)6-7-13-8-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 |
InChI Key |
JBCAPUIVCOISJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




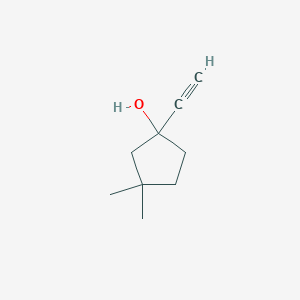
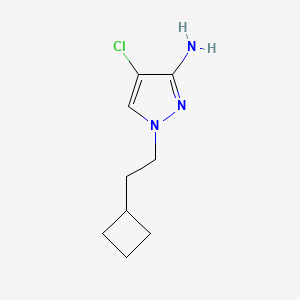
![4-[Amino(cyclopropyl)methyl]-2-fluorophenol](/img/structure/B13298430.png)
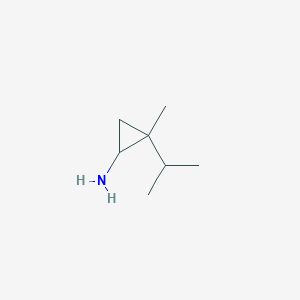

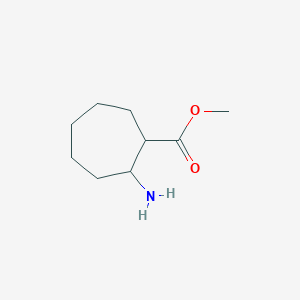

![2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13298464.png)
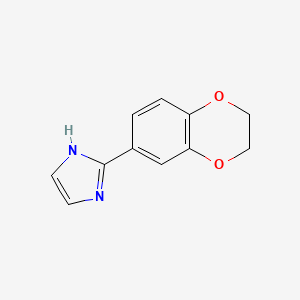
![3-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13298483.png)
![(5S)-N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13298491.png)
